molecular formula C13H11F2N3 B12883545 2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12883545
M. Wt: 247.24 g/mol
InChI Key: JHJWWABIPNNUOE-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a carbonitrile group attached to a pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the difluorophenyl group reacts with a halogenated pyrrole.

    Amination and Cyanation: The amino group and the carbonitrile group can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with the pyrrole derivative.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-1-(2,3-difluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:

    2-Amino-1-(2,3-difluorophenyl)ethylamine: This compound has a similar difluorophenyl group but differs in the structure of the amine and pyrrole ring.

    N-[2-amino-1-(2,3-difluorophenyl)ethyl]-4-fluoroaniline: This compound also contains a difluorophenyl group but has additional fluorine substitution on the aniline ring.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11F2N3

Molecular Weight

247.24 g/mol

IUPAC Name

2-amino-1-(2,3-difluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11F2N3/c1-7-8(2)18(13(17)9(7)6-16)11-5-3-4-10(14)12(11)15/h3-5H,17H2,1-2H3

InChI Key

JHJWWABIPNNUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C(=CC=C2)F)F)C

Origin of Product

United States

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